2-(4-Chloro-benzylamino)-ethanol

Description

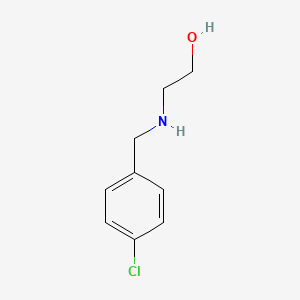

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQFRJNTIYEFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40172-04-1 | |

| Record name | 40172-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 4 Chloro Benzylamino Ethanol

Established Synthetic Pathways

The formation of the crucial secondary amine linkage in 2-(4-Chloro-benzylamino)-ethanol is typically accomplished through well-established organic reactions. These methods offer reliable and scalable approaches to the target molecule.

Reductive Amination Approaches for Secondary Amines

Reductive amination stands as a cornerstone for the synthesis of secondary amines, offering a direct and controlled method for their preparation. libretexts.orgnih.gov This process generally involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. libretexts.org

For the synthesis of this compound, this approach entails the reaction of 4-chlorobenzaldehyde (B46862) with ethanolamine (B43304). The initial reaction forms a Schiff base (imine), which is subsequently reduced. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). libretexts.orgethz.ch The reaction is typically carried out in a suitable solvent system, such as a mixture of ethanol (B145695) and methanol (B129727). ethz.ch This two-stage, one-pot reaction provides a direct route to the final product with good yield. ethz.ch

The versatility of reductive amination allows for the use of various reducing agents, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can offer different levels of reactivity and selectivity. libretexts.org The choice of reducing agent can be critical, especially when sensitive functional groups are present in the substrates. libretexts.org

Table 1: Reductive Amination for this compound

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanolamine | Sodium borohydride | Ethanol/Methanol | This compound | ethz.ch |

Nucleophilic Substitution Reactions Involving Halogenated Benzyl (B1604629) Derivatives and Ethanolamine

Nucleophilic substitution reactions provide another fundamental and widely employed strategy for the synthesis of this compound. This method relies on the reaction of an electrophilic benzyl derivative with the nucleophilic ethanolamine. chemguide.co.uk

4-Chlorobenzyl halides, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide, serve as excellent electrophiles in SN2 reactions. The benzylic carbon is activated towards nucleophilic attack due to the electron-withdrawing nature of the halogen and the stability of the potential carbocation intermediate. The reaction of 4-chlorobenzyl chloride with ethanolamine leads to the formation of the desired N-benzylated product. nih.gov To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically employed. uzh.ch Solid-phase superbases can also be utilized to act as both an acid scavenger and a catalyst, potentially improving reaction selectivity and yield. nih.gov The choice of solvent is also crucial, with polar aprotic solvents like DMF, or alcohols such as ethanol, being common. chemguide.co.ukuzh.ch

The reaction between 4-bromobenzyl chloride and a nucleophile like sodium cyanide in ethanol proceeds via an SN2 mechanism, highlighting the reactivity of the benzylic halide. enamine.netnih.gov

Ethanolamine possesses two nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. However, the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-alkylation. To avoid the formation of N,N-dialkylated byproducts, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled. chemicalbook.comacs.org Using an excess of ethanolamine can favor the formation of the mono-alkylated product. The reaction of benzyl chloride with ethanolamine has been shown to produce N-benzylethanolamine, a close analog of the target compound. nih.gov

Table 2: Nucleophilic Substitution for N-Substituted Ethanolamines

| Electrophile | Nucleophile | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | Ethanolamine | Solid phase superbase | - | N-benzylethanolamine | nih.gov |

| 4-Chlorobenzyl chloride | Ethanolamine | Base | Ethanol | This compound | chemguide.co.uk |

Alternative Amination Reactions

Beyond the two primary methods discussed, other amination strategies can be conceptually applied to the synthesis of this compound, although specific examples for this compound are less common. The Gabriel synthesis, for instance, is a classic method for preparing primary amines that avoids overalkylation. libretexts.org It involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis. A modification of this approach could potentially be adapted for secondary amine synthesis.

Another alternative involves the reaction of an alkyl halide with an azide (B81097) ion, followed by reduction of the resulting alkyl azide. libretexts.org This method is also primarily used for primary amines but showcases another pathway to introduce a nitrogen-containing group.

Development of Novel and Emerging Synthetic Techniques

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability.

Emerging techniques that could be applied to the synthesis of this compound include biocatalytic reductive amination. This approach utilizes enzymes, such as reductive aminases (RedAms) or amine dehydrogenases (AmDHs), to catalyze the reductive amination of carbonyl compounds. researchgate.netrsc.orgrsc.org These biocatalysts can offer high enantioselectivity and operate under mild, environmentally friendly conditions. researchgate.netrsc.org The use of engineered enzymes could allow for the synthesis of specific chiral amines. chemicalbook.com

Photocatalysis represents another innovative approach. Visible-light-induced photocatalysis can be used to drive various organic transformations, including the synthesis of amines. researchgate.net For example, a one-step photocatalytic protocol has been reported for the conversion of bio-polyols into ethanolamines and ethylenediamines using a Cu/TiO₂ catalyst. jocpr.com This suggests the potential for light-mediated synthesis of N-substituted ethanolamines.

Microwave-assisted synthesis is also a promising technique that can significantly reduce reaction times and, in some cases, improve yields. nih.govthieme-connect.de The application of microwave irradiation to the reaction of 4-chlorobenzaldehyde with ethanolamine or 4-chlorobenzyl chloride with ethanolamine could offer a more rapid and efficient synthesis.

Flow chemistry is another modern synthetic strategy that offers advantages in terms of scalability, safety, and process control. uc.pt A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor containing a packed-bed catalyst, allowing for efficient and continuous production.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. jocpr.com The application of microwave irradiation to the synthesis of N-alkylated compounds, such as the key intermediates for various pharmaceuticals, has demonstrated considerable advantages. jocpr.com This method, known as Microwave-Assisted Reaction Enhancement (MORE), is noted for being a simple, fast, efficient, and environmentally friendly approach. jocpr.com

In a typical procedure analogous to the synthesis of this compound, reactants are mixed in a suitable solvent and subjected to focused microwave irradiation. The optimization of reaction conditions is crucial for success. Key parameters include microwave power and irradiation time. jocpr.com For instance, in related syntheses, optimizing the microwave power by testing various intensities (e.g., 160 W, 350 W, 500 W) for a short, fixed duration can identify the most effective setting. jocpr.com Subsequent optimization of the reaction time at this power level can then maximize the yield of the desired product. jocpr.com Studies have shown that reactions can be completed in as little as two minutes, with yields increasing by over 10% compared to traditional methods. jocpr.com The use of polar solvents that absorb microwave radiation effectively, such as methanol or ethanol, often results in good yields. actascientific.com

Table 1: Optimization of Microwave Power for a Representative N-Alkylation Reaction

This table illustrates a typical optimization process where different microwave power settings are tested to maximize product yield in a short reaction time.

| Microwave Power (Watts) | Reaction Time (minutes) | Yield (%) |

| 160 | 2 | 75 |

| 350 | 2 | 88 |

| 500 | 2 | 82 |

| Data adapted from analogous synthetic procedures for pharmaceutical intermediates. jocpr.com |

Applications of Flow Chemistry in N-Alkylation Reactions

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for N-alkylation, including enhanced safety, scalability, and process control. The alkylation of amines with alcohols has been successfully demonstrated in plug-flow reactors using fixed-bed catalysts. researchgate.net

In these systems, a solution of the amine and alcohol is passed through a heated tube packed with a solid-supported catalyst. researchgate.net This setup allows for precise control over reaction temperature, pressure, and residence time, leading to high selectivity for mono-N-alkylated products with yields often exceeding 99%. researchgate.net For example, nickel and copper nanoparticles supported on materials like NaX zeolite or magnesium oxide have proven to be effective catalysts for these transformations at temperatures between 160–240°C. researchgate.net

Furthermore, cascading continuous-flow microreactor systems have been developed for complex multi-step syntheses, such as the enzymatic production of chiral amino alcohols. nih.gov This approach allows for the spatial separation of incompatible reaction steps and individual optimization of each stage, overcoming issues like enzyme inhibition and significantly increasing volumetric activity. nih.gov

Biocatalytic and Chemoenzymatic Approaches for Analogous Chiral Amino Alcohols

While this compound is achiral, the synthesis of analogous chiral amino alcohols is of significant interest in the pharmaceutical industry due to their role as key building blocks for complex molecules. nih.govnih.gov Biocatalytic and chemoenzymatic methods are highly valued for their exceptional stereoselectivity, often obviating the need for complex protection and deprotection steps required in traditional organic synthesis. nih.govmdpi.com

Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source. frontiersin.orgnih.govacs.org This one-step synthesis produces chiral vicinal amino alcohols with excellent conversions (up to 99%) and enantiomeric excess (>99% ee). acs.org Other enzyme classes, including transaminases, transketolases, lyases, and monoamine oxidases, are also utilized for the synthesis of chiral amino alcohols. nih.gov

A chemoenzymatic strategy can involve an initial chemical step, such as the bromination of an aromatic methyl ketone, followed by enzymatic transformations to yield the final chiral amino alcohol. researchgate.net These biocatalytic routes represent a powerful alternative to conventional synthesis, offering high selectivity under mild reaction conditions. nih.govmdpi.com

Table 2: Overview of Enzymatic Approaches for Chiral Amino Alcohol Synthesis

This table summarizes various biocatalytic systems used for the synthesis of chiral amino alcohols, which are structurally analogous to the target compound.

| Enzyme System | Reaction Type | Substrate Example | Product Example | Key Advantages |

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | (S)-Vicinal Amino Alcohol | High conversion (>99%), excellent enantioselectivity (>99% ee). acs.org |

| Transketolase & Transaminase Cascade | Coupled Catalytic Reaction | Non-chiral starting materials | (2S,3R)-2-amino-1,3,4-butanetriol | Full conversion, overcomes inhibition, high volumetric activity. nih.gov |

| Leucine Dehydrogenase | Reductive Amination | α-Keto-β-hydroxyisovalerate | (S)-β-hydroxyvaline | High enantioselectivity, useful for unnatural amino acids. mdpi.com |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies heavily on the careful optimization of various reaction parameters. The choice of solvent, temperature, and catalyst system directly influences reaction rate, yield, and selectivity, particularly in preventing over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. thieme-connect.de

Influence of Solvent Systems and Temperature Profiles

The solvent plays a critical role in N-alkylation reactions. In the synthesis of 2-(arylamino)ethanols from aromatic amines and 2-chloroethanol (B45725), a study found that polar protic solvents like methanol provided the best results. thieme-connect.de The reaction demonstrated high efficiency and selectivity for the desired mono-N-alkylated product when conducted in methanol at room temperature. thieme-connect.de Increasing the temperature to 40°C or reflux conditions led to a decrease in selectivity. thieme-connect.de

The choice of solvent is also paramount in microwave-assisted synthesis, where solvents with high microwave absorption, such as methanol, ethanol, and isopropyl alcohol, generally provide better yields than low-absorbing solvents like ethyl acetate (B1210297) or chloroform. actascientific.com

Table 3: Effect of Solvent and Temperature on Selective Mono-N-Alkylation of Aniline with 2-Chloroethanol

This table, based on findings from a study on analogous compounds, shows how solvent choice and temperature affect the outcome of the N-alkylation reaction.

| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |

| Methanol | K₂CO₃/Na₂CO₃ | Room Temp | 5 | 95 |

| Ethanol | K₂CO₃/Na₂CO₃ | Room Temp | 8 | 85 |

| Acetonitrile | K₂CO₃/Na₂CO₃ | Room Temp | 12 | 60 |

| Tetrahydrofuran (THF) | K₂CO₃/Na₂CO₃ | Room Temp | 18 | 45 |

| Methanol | K₂CO₃/Na₂CO₃ | 40 | 5 | 98 (decreased selectivity) |

| Methanol | K₂CO₃/Na₂CO₃ | Reflux | 2 | 99 (decreased selectivity) |

| Data adapted from Sonawane, R. B., et al. (2019). thieme-connect.de |

Catalyst Screening and Loading Effects

The catalyst is a cornerstone of modern N-alkylation strategies, enabling reactions under milder conditions and with greater selectivity. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amines with alcohols, often employs transition metal catalysts. nih.gov Defined manganese pincer complexes have been shown to be efficient catalysts for this transformation, proceeding under mild temperatures (80–100 °C) with excellent chemoselectivity and tolerance for various functional groups. nih.gov Similarly, phosphine-free palladium(II) complexes have been used at low catalyst loadings (0.1 mol%) for the N-alkylation of a broad range of aromatic amines. rsc.org

In addition to metal complexes, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) have proven beneficial, especially in liquid-liquid systems. researchgate.net The use of an appropriate base is also critical. Studies have screened various inorganic bases like K₂CO₃, NaHCO₃, and Cs₂CO₃, finding that a combination of K₂CO₃ and Na₂CO₃ can be highly effective for promoting selective mono-N-alkylation. thieme-connect.de

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 4 Chloro Benzylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

No peer-reviewed studies or spectral database entries containing the ¹H NMR spectrum for 2-(4-Chloro-benzylamino)-ethanol could be located. This information, which includes chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), is essential for identifying the connectivity and arrangement of hydrogen atoms within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, experimental ¹³C NMR data, which would reveal the chemical environment of each carbon atom in the molecule, is not available in the public domain for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No specific Fourier Transform Infrared (FTIR) spectrum or a corresponding list of absorption peaks for this compound has been published. Such data would confirm the presence of key functional groups, including the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches from the alkyl and aromatic portions, and the C-Cl stretch.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. There is no available Raman spectral data for this compound in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₉H₁₂ClNO, the molecular weight is 185.65 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 185. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). miamioh.edu Therefore, a prominent peak at m/z 187, with about one-third the intensity of the m/z 185 peak, would be anticipated, confirming the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion is predicted to occur at the most labile bonds, guided by the stability of the resulting carbocations and radical species. Key fragmentation pathways for this compound would likely include:

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-N bond between the benzyl (B1604629) group and the nitrogen atom. This would yield a highly stable 4-chlorobenzyl cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the ethanolamine (B43304) moiety is a common pathway for amines. libretexts.org

Alcohol Fragmentation: The fragmentation pattern for alcohols often involves the cleavage of the C-C bond next to the oxygen atom and the loss of a water molecule. libretexts.org

A summary of the primary predicted fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |

|---|---|---|---|

| 185/187 | Molecular Ion | [C₉H₁₂ClNO]⁺ | Ionization of the parent molecule |

| 154/156 | [M - CH₂OH]⁺ | [C₈H₉ClN]⁺ | Alpha-cleavage with loss of a hydroxymethyl radical |

| 125/127 | 4-Chlorobenzyl cation | [C₇H₆Cl]⁺ | Benzylic cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores—the light-absorbing groups—within the molecule. libretexts.org

The primary chromophore in this compound is the 4-chlorophenyl group. The benzene (B151609) ring gives rise to characteristic π→π* transitions. These typically appear as two distinct absorption bands: a strong, high-energy band (E-band) below 220 nm and a weaker, lower-energy band (B-band) with fine vibrational structure between 240-280 nm.

The presence of substituents on the benzene ring—the chlorine atom and the benzylamino-ethanol group—acts as auxochromes. These groups can modify the absorption characteristics of the chromophore, often causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Furthermore, the nitrogen and oxygen atoms possess non-bonding electrons (n-electrons), which can lead to weak n→π* transitions, typically observed at longer wavelengths than the π→π* transitions. williams.edu

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Molecular Region | Expected Wavelength Range |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Chlorophenyl ring | 200-280 nm |

| n → π* | n (non-bonding) → π* (antibonding) | N and O lone pairs → Phenyl ring | > 280 nm |

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline form is obtained)

Should a suitable single crystal of this compound be produced, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This powerful technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

The analysis would reveal the exact conformation of the molecule, including the orientation of the 4-chlorophenyl group relative to the ethanolamine side chain. A key area of interest would be the potential for intermolecular interactions, which govern the crystal packing. Hydrogen bonding is highly probable, involving the hydroxyl group (-OH) and the secondary amine (-NH) as hydrogen bond donors, and the nitrogen, oxygen, and potentially the chlorine atoms as acceptors. iucr.org This network of hydrogen bonds would significantly influence the physical properties of the crystalline solid.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |

| Space Group | The symmetry operations that describe the crystal lattice |

| Atomic Coordinates | The precise 3D position of every atom in the molecule |

| Bond Lengths & Angles | Exact measurements of covalent bonds and angles between them |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₉H₁₂ClNO). A close agreement between the experimental and theoretical values serves to validate the empirical formula of the compound and is a crucial indicator of its purity.

The theoretical elemental composition is calculated based on the compound's molecular weight of 185.65 g/mol . chemicalbook.com

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 58.23% |

| Hydrogen | H | 1.008 | 6.51% |

| Chlorine | Cl | 35.453 | 19.10% |

| Nitrogen | N | 14.007 | 7.55% |

Computational Chemistry and Molecular Modeling Studies of 2 4 Chloro Benzylamino Ethanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational in examining the electronic properties of a molecule, providing a basis for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. nih.govpku.edu.cn This optimized geometry corresponds to the most stable structure of the molecule at 0 Kelvin.

For 2-(4-Chloro-benzylamino)-ethanol, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the precise bond lengths, bond angles, and dihedral angles. pku.edu.cnresearchgate.net This information is critical for understanding the molecule's three-dimensional shape. The calculation also provides the total electronic energy, which is a key predictor of the molecule's thermodynamic stability. chemicalbook.com

Although specific DFT studies on this compound are not present in the surveyed literature, a hypothetical output for its optimized geometry would be presented as follows:

Interactive Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation. Note: This table is a template representing the type of data obtained from DFT calculations. The values are not from actual research findings.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | 1.75 | |

| C-N | 1.47 | |

| C-O | 1.43 | |

| N-H | 1.01 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | ||

| Cl-C-C (Aromatic) | 119.5 | |

| C-N-C | 112.0 | |

| C-O-H | 109.5 | |

| **Dihedral Angles (°) ** | ||

| Cl-C-C-C (Aromatic) | 180.0 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pressbooks.pub The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pressbooks.pubyoutube.com A small gap suggests the molecule is more reactive.

An FMO analysis for this compound would calculate the energies of these orbitals. The distribution of HOMO and LUMO density across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, analysis might show the HOMO is localized on the amino group and the phenyl ring, while the LUMO is distributed around the chloro-substituted ring.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. Note: This table is a template representing the type of data obtained from FMO analysis. The values are not from actual research findings.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.50 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Conformational Analysis and Potential Energy Surfaces

Most molecules are not rigid structures and can exist as a mixture of different spatial arrangements called conformers. researchgate.net Conformational analysis is the study of the energies and relative stabilities of these conformers and the energy barriers between them. nih.gov By systematically rotating the molecule's single bonds (dihedral angles) and calculating the corresponding energy, a potential energy surface (PES) can be generated. pku.edu.cnnih.gov The minima on this surface correspond to stable conformers (e.g., anti and gauche forms), while the peaks represent transition states. nih.gov

For this compound, key rotations would be around the C-C bond of the ethanol (B145695) fragment and the C-N bond of the benzylamine (B48309) fragment. This analysis would identify the most stable conformer, which is crucial for predicting its biological interactions, as receptor binding is often conformation-dependent. researchgate.net

Molecular Dynamics Simulations for Studying Molecular Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents. nih.gov

An MD simulation of this compound, typically in a solvent like water or ethanol, would reveal how the molecule behaves in a more realistic environment than the vacuum of quantum calculations. chemicalbook.com It would show how the molecule's conformation fluctuates and how it forms hydrogen bonds with surrounding solvent molecules, providing insights into its solubility and dynamic behavior.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy. After a DFT geometry optimization, further calculations can determine properties like vibrational frequencies (corresponding to IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govpku.edu.cn

Comparing these theoretical spectra with experimental data is a key method for validating the computed structure. nih.gov For this compound, calculating the vibrational frequencies would help assign the peaks in an experimental IR spectrum to specific molecular motions, such as C-Cl stretching or N-H bending. Likewise, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives.

Interactive Table 3: Hypothetical Predicted Vibrational Frequencies for this compound. Note: This table is a template representing the type of data obtained from vibrational frequency calculations. The values are not from actual research findings.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3650 | Stretching of the alcohol hydroxyl bond. |

| N-H Stretch | 3400 | Stretching of the amine N-H bond. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2950-2850 | Stretching of C-H bonds on the ethanol and benzyl (B1604629) groups. |

| C=C Stretch (Aromatic) | 1600-1450 | Phenyl ring skeletal vibrations. |

Computational Descriptors in Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.net These models rely on computational descriptors—numerical values that characterize the topology, geometry, or electronic properties of a molecule.

For this compound, a wide range of descriptors could be calculated. These might include constitutional descriptors (e.g., molecular weight), topological descriptors (characterizing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). By analyzing a series of related compounds, a QSAR model could predict the activity of new, unsynthesized molecules, thereby guiding the design of compounds with enhanced properties.

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding

Theoretical investigations into the intermolecular interactions of this compound are crucial for understanding its solid-state properties, such as its crystal packing and melting point, as well as its behavior in solution. The molecule possesses several functional groups capable of engaging in non-covalent interactions: a hydroxyl (-OH) group, a secondary amine (-NH-) group, and a chlorophenyl ring. These features allow for a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Hydrogen bonds are expected to be the most significant directional interactions in the stabilization of the molecular assembly. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both act as hydrogen bond acceptors. The amino group can also serve as a hydrogen bond donor. These potential interactions suggest that this compound molecules can form complex networks of hydrogen bonds.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystalline environment. mdpi.com This technique maps the electron density to define a surface around a molecule, which is colored according to various properties, such as the normalized contact distance (dnorm). The dnorm surface highlights regions of close contact between molecules, with red spots indicating interactions that are shorter than the van der Waals radii, which are often indicative of hydrogen bonds. nih.gov

While specific computational studies on this compound are not widely available, data from analogous structures containing benzylamine and ethanol moieties suggest that hydrogen bonding plays a critical role in their supramolecular assembly. nih.govresearchgate.net For instance, studies on related substituted benzylidene derivatives show that C-H···O and N-H···O hydrogen bonds, as well as C-H···π interactions, are instrumental in stabilizing the crystal packing. nih.gov The presence of the chlorine atom on the phenyl ring can also influence intermolecular interactions through halogen bonding (C-Cl···X) or by altering the electronic properties of the aromatic ring, thereby modulating π-π interactions.

The following table illustrates the types of data that would be generated from a Hirshfeld surface analysis of this compound, based on findings for structurally related compounds.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 45-55% |

| C···H/H···C | 20-30% |

| O···H/H···O | 10-15% |

| Cl···H/H···Cl | 5-10% |

| N···H/H···N | 3-7% |

| C···C | 1-3% |

| Note: The data in this table is hypothetical and serves as an illustrative example of the expected output from a Hirshfeld surface analysis for this type of molecule, based on published data for similar compounds. |

Reactivity and Chemical Transformations of 2 4 Chloro Benzylamino Ethanol

Reactions Involving the Secondary Amine Functionality

The secondary amine group is nucleophilic due to the lone pair of electrons on the nitrogen atom. This site is central to reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be N-alkylated by reaction with alkylating agents, such as alkyl halides. This reaction introduces a third substituent onto the nitrogen atom, yielding a tertiary amine. For instance, in a study on related aminoethanols, compounds structurally similar to 2-(4-chloro-benzylamino)-ethanol have been shown to react with reactive alkylating agents like bromoacetanilides in the presence of a base such as triethylamine (B128534) to yield the corresponding N-alkylated products. researchgate.net The general principle involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the alkylating agent. Catalytic methods using transition metals like manganese or iron have also been developed for the N-alkylation of amines with alcohols, which proceed via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. nih.govionike.com

N-Acylation: N-Acylation involves the reaction of the secondary amine with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides) to form an amide. This is a common and robust transformation. libretexts.org The reaction with a highly reactive acyl chloride, for example, is typically rapid and exothermic. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts can be used to facilitate amide bond formation directly from a carboxylic acid, offering milder reaction conditions. nih.govresearchgate.net These methods are foundational in synthetic chemistry for building more complex molecular architectures. nih.gov

Condensation Reactions with Carbonyl Compounds (e.g., formation of oxazolidines)

The presence of both an amine and a hydroxyl group in a 1,2-relationship allows this compound to undergo condensation reactions with aldehydes or ketones to form five-membered heterocyclic rings known as oxazolidines. organic-chemistry.org In this reaction, the amine first attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs as the hydroxyl group attacks the same carbon, eliminating a molecule of water to form the stable oxazolidine (B1195125) ring.

This transformation is a powerful method for creating N,O-heterocyles. organic-chemistry.org The reaction is typically catalyzed by acid or base and is often reversible. The specific product, a 3-(4-chlorobenzyl)oxazolidine, would be formed from the reaction of this compound with a given carbonyl compound. For example, reaction with formaldehyde (B43269) would yield 3-(4-chlorobenzyl)oxazolidine.

Formation of Amides, Ureas, and Other Nitrogen-Containing Functional Groups

Amides: As detailed in section 5.1.1, the formation of amides via N-acylation is a key reaction of the secondary amine functionality.

Ureas: The secondary amine of this compound can react with isocyanates (R-N=C=O) to form trisubstituted ureas. The nucleophilic nitrogen attacks the electrophilic central carbon of the isocyanate group, leading to the urea (B33335) linkage. beilstein-journals.org Other methods for urea synthesis include reacting the amine with carbamoyl (B1232498) chlorides, phosgene (B1210022) equivalents like carbonyldiimidazole (CDI), or directly with amines and carbon dioxide under specific catalytic conditions. organic-chemistry.orgnih.gov These reactions provide access to a diverse class of compounds with significant applications. nih.gov

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group behaves as a typical primary alcohol, participating in nucleophilic substitution, esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted into an ester by reacting with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or an acid anhydride (B1165640). This reaction is often catalyzed by a strong acid or a base like pyridine. The process involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification: The hydroxyl group can be transformed into an ether. A classic method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Other methods have been developed for the chemoselective etherification of alcohols. For instance, certain protocols allow for the selective etherification of benzylic alcohols while leaving aliphatic hydroxyl groups, like the one in this compound, intact. organic-chemistry.org Conversely, conditions can be chosen to specifically target the primary alcohol for ether formation.

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. youtube.com

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations are commonly employed to prevent over-oxidation to the carboxylic acid. youtube.com Chemoselective methods using copper catalysts have also been shown to effectively oxidize amino alcohols to the corresponding amino aldehydes. nih.gov A successful oxidation would yield 2-((4-chlorobenzyl)amino)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid. youtube.com The reaction proceeds through the aldehyde intermediate, which is rapidly oxidized further under these conditions. The final product of this strong oxidation would be (4-chlorobenzyl)aminoacetic acid.

Reactions Involving the Halogenated Aromatic Ring

The 4-chlorophenyl group in this compound is a key site for modifications that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly significant for this purpose.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form C-C and C-N bonds with high efficiency and selectivity. nih.govyoutube.com For this compound, the aryl chloride moiety can participate in several of these transformations, although the presence of the acidic N-H and O-H protons may require careful selection of reaction conditions or the use of protecting groups.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. youtube.com The 4-chlorobenzyl group of the title compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or stilbene-like structures. While aryl chlorides are less reactive than bromides or iodides, the development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) allows for the efficient coupling of these substrates. youtube.comresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium tert-butoxide, and a palladium catalyst. youtube.comnih.gov The choice of solvent and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgmychemblog.com This reaction offers a powerful method for the vinylation of the 4-chlorobenzyl group of this compound. organic-chemistry.org The process is catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst. mychemblog.comlibretexts.org A wide array of alkenes can be used as coupling partners, and the reaction often exhibits high stereoselectivity. organic-chemistry.org For aryl chlorides, higher temperatures and specific catalyst systems are generally necessary to achieve good conversion. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govyoutube.comorganic-chemistry.org While the title compound already possesses an amino group, the aryl chloride can be further functionalized. More relevantly, the principles of Buchwald-Hartwig amination are central to the synthesis of related compounds where a different amine is coupled to a 4-chlorobenzyl precursor. The reaction is highly versatile, accommodating a wide range of primary and secondary amines. organic-chemistry.orgnih.gov The use of bulky, electron-rich phosphine ligands is critical for the success of these couplings, particularly with challenging substrates like aryl chlorides. wiley.com

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction | Typical Catalysts | Typical Ligands | Typical Bases | Solvents |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(PCy₃)₂ | PPh₃, Biarylphosphines (e.g., SPhos, XPhos), NHCs | K₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane, THF, Water |

| Heck | Pd(OAc)₂, PdCl₂ | P(o-Tol)₃, PPh₃, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos, RuPhos), CataCXium A, DalPhos | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane |

This table presents generalized conditions and specific catalyst/ligand/base combinations are often required for optimal results with specific substrates.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group.

The 4-chlorophenyl ring of this compound is not activated for SNAr. The benzylamino group is not a sufficiently strong electron-withdrawing group to facilitate the formation of the stabilized Meisenheimer complex intermediate required for this reaction mechanism. Therefore, direct displacement of the chloride by a nucleophile under standard SNAr conditions is not a feasible transformation for this compound.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound, containing both a nucleophilic secondary amine and a primary alcohol, makes it a suitable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

One notable transformation is the cyclization of N-arylmethyl-ethanolamine derivatives. For instance, N-benzylethanolamine can be converted into its sulphonate ester, which upon treatment with a base, undergoes intramolecular cyclization to yield N-benzyl-aziridine. justia.com This process provides a route to substituted aziridines, which are valuable synthetic intermediates.

Intermolecular cyclization reactions are also possible. For example, ethanolamine (B43304) itself can undergo vapor-phase cyclization over zeolite catalysts to produce 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic diamine. iitm.ac.inresearchgate.net While this involves the parent ethanolamine, similar principles of intermolecular condensation and cyclization could potentially be applied to N-substituted ethanolamines to generate piperazine (B1678402) derivatives. The reaction of N-(2-Hydroxyethyl) ethylenediamine (B42938) over zeolites to yield piperazine is a related example. researchgate.net

Furthermore, the 4-chlorobenzyl moiety can be incorporated into other heterocyclic rings. Research has shown the synthesis of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine from 4-chlorophenylacetic acid, demonstrating the utility of the chlorobenzyl unit in constructing five-membered heterocycles. ekb.eg

Table 2: Examples of Cyclization Reactions Leading to Heterocycles

| Starting Material Type | Reagents/Conditions | Product Heterocycle | Reference |

| N-Benzylethanolamine | 1. H₂SO₄ 2. NaOH | N-Benzyl-aziridine | justia.com |

| Ethanolamine | Zeolite catalyst, 300-400 °C, vapor phase | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | iitm.ac.inresearchgate.net |

| 4-Chlorophenylacetic acid | Semicarbazide, POCl₃ | 5-(4-Chlorobenzyl)-1,3,4-oxadiazole | ekb.eg |

Derivatization Strategies for Targeted Chemical Properties

The chemical properties of this compound can be fine-tuned through derivatization of its secondary amine and primary alcohol functional groups. These modifications can alter its solubility, reactivity, and biological activity.

The primary alcohol can be targeted for various transformations. For instance, it can be O-benzylated using benzyl (B1604629) bromide in the presence of a base like sodium carbonate. osti.gov Silylation is another common derivatization for alcohols, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form O-silylated products, which can enhance volatility for analytical techniques like gas chromatography.

The secondary amine is also a site for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides. It can also be further alkylated. For example, N-benzylethanolamine has been used in reactions with electrophiles like 2-chloroacrylonitrile. Such derivatizations are key steps in the synthesis of more complex molecules, including imidazole-based CGRP antagonists and histone deacetylase inhibitors. chemicalbook.com

Table 3: Selected Derivatization Reactions

| Functional Group | Reagent | Product Type | Purpose/Application | Reference |

| Primary Alcohol | Benzyl bromide, Na₂CO₃ | O-Benzylated ether | Improved GC-MS analysis | osti.gov |

| Primary Alcohol | Silylation agents (e.g., BSTFA) | O-Silylated ether | GC-MS analysis | osti.gov |

| Secondary Amine | Acid chlorides, Anhydrides | N-Acylated amide | Synthesis of bioactive molecules | ekb.egchemicalbook.com |

| Secondary Amine | 2-Chloroacrylonitrile, K-tert-butoxide | N-Alkylated derivative | Synthesis intermediate |

Applications in Advanced Organic Synthesis Using 2 4 Chloro Benzylamino Ethanol As a Building Block

A Versatile Synthon for Complex Organic Molecules

The compound 2-(4-chloro-benzylamino)-ethanol serves as a key intermediate in the synthesis of a variety of organic structures. Its utility stems from the differential reactivity of its nucleophilic amine and alcohol functionalities, which can be selectively targeted to build molecular complexity.

Synthesis of Nitrogen-Containing Heterocycles

While direct experimental evidence for the use of this compound in the synthesis of pyrazolo[3,4-b] researchgate.netdiazepines, thiazoles, and pyrimidines is not extensively documented in publicly available literature, the structural motifs present in this compound suggest its potential as a precursor for various nitrogen-containing heterocycles. The synthesis of related heterocyclic systems often employs starting materials with similar functional groups.

For instance, the synthesis of pyrazolo nih.govdiazepines has been achieved through the condensation of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with chalcones. This highlights the utility of the benzylamino moiety in the formation of diazepine (B8756704) rings.

Furthermore, general synthetic routes to thiazoles often involve the reaction of a compound containing a primary amine with a suitable reagent. The amino group of this compound could potentially be utilized in similar cyclization reactions.

The synthesis of pyrimidines can be accomplished through various methods, including the condensation of amidines with β-dicarbonyl compounds or their equivalents. While direct use of this compound is not reported, its structural components could be modified to participate in such cyclizations.

Preparation of Substituted Amines and Alcohols

The inherent reactivity of the secondary amine and primary alcohol in this compound makes it an excellent starting material for the preparation of a wide range of substituted derivatives. The secondary amine can undergo further alkylation or acylation to yield tertiary amines or amides, respectively. The primary alcohol can be esterified, oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions.

A study on the synthesis of a related compound, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, demonstrated that this amino alcohol could undergo reactions such as glycosylation and reduction. researchgate.net These transformations highlight the synthetic utility of the amino and alcohol functionalities for creating new and complex molecules with potential biological activity. researchgate.net

Integration into Polymeric Structures and Functional Materials

There is currently limited direct information available in the scientific literature regarding the integration of this compound into polymeric structures. However, the presence of both an amine and an alcohol group suggests its potential as a monomer in the synthesis of various polymers. For example, it could potentially be used in the formation of polyamides, polyesters, or polyurethanes through condensation polymerization reactions.

Research on related compounds, such as N-benzylethanolamine, has shown that they can be precursors to aziridines, which can then undergo cyclo-tetramerization. This suggests a potential, albeit indirect, route to incorporating the structural features of this compound into larger macrocyclic or polymeric architectures.

Precursor for N-Alkylated and N-Acylated Derivatives

The secondary amine functionality of this compound is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of diverse substituents, which can significantly alter the chemical and physical properties of the parent molecule.

N-Alkylation: The hydrogen atom on the nitrogen can be substituted with various alkyl groups through reactions with alkyl halides or other alkylating agents. This allows for the synthesis of a library of tertiary amines with varying steric and electronic properties.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields the corresponding N-acylated derivatives (amides). This transformation is often used to install protecting groups or to introduce new functional moieties.

These derivatization strategies are crucial for developing new compounds with tailored properties for applications in medicinal chemistry and materials science.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it a potentially valuable component in such reactions.

While specific examples detailing the use of this compound in MCRs are not readily found, its amine and alcohol functionalities could participate in well-known MCRs such as the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The secondary amine of this compound could serve as the amine component.

Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide. While the amine of this compound would not directly participate, the alcohol could potentially be involved in variations of this reaction.

The application of structurally related amino alcohols in MCRs suggests the potential for this compound to be a useful building block in the diversity-oriented synthesis of complex molecules.

Analytical Method Development and Validation for 2 4 Chloro Benzylamino Ethanol

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools for separating and assessing the purity of 2-(4-Chloro-benzylamino)-ethanol. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer unique advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a highly sensitive and efficient technique for the analysis of this compound. nih.gov Its capability for high-resolution separation makes it ideal for determining the purity of the compound and quantifying it in various matrices. nih.govnih.gov A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase tailored to achieve optimal separation from any impurities or related substances. nih.gov

For instance, a validated HPLC assay for a structurally similar compound, Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl) phenoxy]ethanol, utilized a C18 reverse phase column with an isocratic mobile phase of 6.5% water and 0.5% triethylamine (B128534) in methanol (B129727). nih.gov The flow rate was maintained at 0.5 ml/min, and detection was achieved using fluorescence after photochemical activation. nih.gov While specific parameters for this compound would require optimization, this example highlights a common approach. The development of a robust HPLC method is a critical step in quality control, ensuring the final product meets stringent purity requirements. researchgate.netscirp.org

| Parameter | Typical Value/Condition | Source |

| Column | C18 Reverse Phase | nih.gov |

| Mobile Phase | Methanol/Water/Triethylamine mixture | nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min | nih.govresearchgate.net |

| Detection | UV or Fluorescence | nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL | researchgate.netscirp.org |

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. thermofisher.comnih.gov This method provides excellent sensitivity and specificity, making it suitable for trace-level analysis and impurity profiling. nih.gov

In the analysis of related chloro-compounds, GC-MS has been successfully employed to determine residues in various samples. For example, a method for analyzing ethylene (B1197577) oxide and 2-chloroethanol (B45725) in food utilized a triple quadrupole GC-MS/MS system, demonstrating high sensitivity and robustness. thermofisher.com The selection of an appropriate GC column, such as a DB-5MS, and optimization of temperature programming are crucial for achieving good separation. mdpi.com The mass spectrometer provides structural information, confirming the identity of the analyte.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, including the synthesis of this compound. chemistryhall.comlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. libretexts.org

The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system) is critical for achieving good separation. chemistryhall.comresearchgate.net The polarity of the solvent system is adjusted to ensure that the starting material and the product have different retention factors (Rf values), allowing for clear visualization. chemistryhall.com Visualization can be achieved under UV light or by using staining agents like phosphomolybdic acid or p-anisaldehyde, which react with the compounds to produce colored spots. chemistryhall.comresearchgate.net This technique is invaluable for determining the endpoint of a reaction, ensuring that the reaction has gone to completion before proceeding with workup and purification. libretexts.org

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)

UV-Vis spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. researchgate.net Due to the presence of the chlorobenzyl group, this compound is expected to exhibit UV absorbance, likely in the range of 260-280 nm, characteristic of benzenoid molecules. researchgate.net

For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. nih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is often used for rapid in-process control and for the determination of the concentration of the final product, provided there are no interfering substances that absorb at the same wavelength. researchgate.net The choice of solvent is important, with ethanol (B145695) being a common choice for UV-Vis analysis of organic compounds. scharlab.com

Development of Specific Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. greyhoundchrom.com While this compound itself can be analyzed directly, it can also potentially be used as a derivatizing agent for other compounds. For instance, its primary amine and hydroxyl groups could react with other molecules to enhance their detectability by techniques like GC or HPLC.

Conversely, derivatization of this compound itself could be employed to improve its volatility for GC analysis or to introduce a fluorescent tag for more sensitive HPLC detection. research-solution.com Common derivatization reactions include acylation, alkylation, or silylation. gcms.cz For example, reacting the hydroxyl group with a silylating agent would increase its volatility. gcms.cz Similarly, acylation of the amino and hydroxyl groups with a fluorinated anhydride (B1165640) could enhance its response in an electron capture detector for GC. gcms.cz The development of such specific derivatization techniques can significantly lower the limits of detection and quantification.

Validation Parameters for Developed Analytical Protocols

The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility. scielo.brnih.gov The validation process for any analytical protocol developed for this compound must encompass several key parameters as defined by international guidelines. keynotive.io

Key validation parameters include:

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scirp.orgnih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.netscielo.br

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netnih.gov

Specificity/Selectivity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com

A comprehensive validation study ensures that the analytical method is fit for its intended purpose, whether it be for routine quality control, stability testing, or impurity profiling of this compound. keynotive.iobiopharminternational.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% |

| Precision | Degree of scatter between a series of measurements. | RSD ≤ 2% |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest amount of analyte that can be quantified. | Signal-to-Noise ratio of 10:1 |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte |

Green Chemistry Principles in the Synthesis and Reactions of 2 4 Chloro Benzylamino Ethanol

Sustainable Solvent Selection and Alternative Reaction Media

Solvent choice is critical as it often constitutes the largest mass component of a reaction and contributes significantly to its environmental impact. dntb.gov.ua Traditional reductive amination frequently employs volatile organic solvents like methanol (B129727), which is necessary to dissolve sodium borohydride (B1222165). mdma.chyoutube.com While effective, methanol is toxic and flammable. Green chemistry encourages the use of safer, more sustainable alternatives.

Water : Performing reactions in water is highly desirable due to its non-toxicity, availability, and safety. Catalytic reductive aminations have been successfully carried out in aqueous media. For instance, a ruthenium on zirconia (Ru/ZrO₂) catalyst has been shown to be effective for the reductive amination of various aldehydes and ketones in water, including the production of ethanolamine (B43304) from glycolaldehyde. nih.gov This suggests its potential applicability for the synthesis of 2-(4-chloro-benzylamino)-ethanol.

Deep Eutectic Solvents (DESs) : DESs are emerging as revolutionary green solvents. mdpi.com Typically formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea), they are biodegradable, non-toxic, inexpensive, and have low vapor pressure. mdma.ch DESs can function as both the solvent and a catalyst, potentially increasing the nucleophilicity of the amine and activating the carbonyl group, thereby accelerating the reaction. mdpi.comresearchgate.net A choline chloride/urea-based DES has been successfully used to catalyze reductive aminations with NaBH₄, offering a greener reaction medium. mdma.ch

Interactive Data Table 2: Comparison of Solvent Systems for Reductive Amination

| Solvent System | Advantages | Disadvantages | Green Chemistry Relevance |

| Methanol | Good solubility for NaBH₄, well-established. | Toxic, flammable, volatile organic compound (VOC). | Traditional, less sustainable option. |

| Water | Non-toxic, non-flammable, cheap, widely available. | Poor solubility for some organic substrates and reagents. | Highly sustainable; requires catalyst development for broad applicability. |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, low volatility, recyclable, can be catalytic. mdma.chmdpi.com | Can be viscous, product separation can be challenging. | Excellent green alternative, aligning with multiple principles. |

Development of Environmentally Benign Catalytic Systems

Switching from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, directly improving atom economy and reducing waste. rsc.org

Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation and recycling, which minimizes waste and cost. For reductive amination, metal-based catalysts that utilize molecular hydrogen (H₂) as the reductant are a prime alternative to metal hydrides, leading to an atom economy approaching 100%, with water as the only by-product.

A nickel-aluminum mixed oxide catalyst (Ni₆AlOₓ) has demonstrated high efficiency for the reductive amination of a variety of aldehydes with amines, including ethanolamine, in aqueous or co-solvent systems. acs.org These catalysts are robust and can be recycled multiple times without significant loss of activity, making them suitable for industrial-scale green synthesis. acs.org Similarly, Ru/ZrO₂ has proven effective for producing primary amines from aldehydes and ammonia (B1221849) in water. nih.gov

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. For reductive amination, a phosphoric acid-based organocatalyst (TRIP) has been developed that facilitates the reaction using a Hantzsch ester as a mild, stoichiometric hydride donor. nih.gov This approach avoids the use of metal catalysts and harsh reducing agents. While the Hantzsch ester is still a stoichiometric reductant, this method opens the door to metal-free catalytic pathways, which is a significant green advancement.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. These reactions are renowned for their high selectivity (chemo-, regio-, and enantio-selectivity) and operate under mild conditions (ambient temperature and pressure, neutral pH), significantly reducing energy consumption and waste. researchgate.net

While a specific biocatalytic route for the direct reductive amination to form this compound is not prominently documented, the process can be envisioned in two steps. The reduction of the intermediate imine could potentially be achieved using an imine reductase enzyme. Alternatively, the reduction of the initial aldehyde to the corresponding alcohol can be performed using biocatalysts like Baker's Yeast, which is a well-established green method for reducing carbonyl compounds. researchgate.net The development of a one-pot biocatalytic reductive amination represents a promising future direction for the highly selective and sustainable synthesis of this and similar compounds.

Waste Minimization and By-product Valorization Strategies

A primary goal of green chemistry is waste prevention rather than treatment. scranton.edu In the synthesis of this compound, waste minimization is directly tied to the principles discussed above.

Adopting Catalytic Routes : The most effective waste minimization strategy is to replace the stoichiometric sodium borohydride with a catalytic hydrogenation process (using H₂ gas). This shifts the atom economy from ~77% to nearly 100% and changes the primary by-product from difficult-to-manage borate (B1201080) salts to benign water.

Solvent and Catalyst Recycling : The use of heterogeneous catalysts nih.govacs.org and green solvents like DESs mdpi.com is crucial as they can often be recovered and reused for multiple reaction cycles, drastically reducing solvent and catalyst waste.

By-product Valorization : In the traditional NaBH₄ route, the main inorganic by-product is sodium borate. Valorizing these low-value salts is challenging. Therefore, the focus remains on preventing their formation in the first place by choosing a more atom-economical synthetic pathway. For catalytic routes using H₂, the only by-product is water, which requires no valorization or disposal. This highlights that the most effective valorization strategy is often the selection of a process that produces no harmful or useless by-products.

Energy Efficiency and Process Intensification Considerations

In the pursuit of sustainable chemical manufacturing, the principles of energy efficiency and process intensification are paramount. These tenets of green chemistry advocate for the reduction of energy consumption and the development of smaller, more efficient, and safer manufacturing processes. The synthesis of this compound, a substituted amino alcohol, provides a relevant context for exploring the application of these principles, particularly through the adoption of modern techniques such as microwave-assisted synthesis and continuous flow processing.

Conventional methods for the synthesis of N-substituted ethanolamines, including this compound, often rely on batch processing with traditional conductive heating. This typically involves the N-alkylation of ethanolamine with a suitable alkylating agent like 4-chlorobenzyl chloride. While effective, these traditional approaches can be energy-intensive, requiring prolonged reaction times at elevated temperatures to achieve satisfactory yields.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a more efficient method of energy transfer compared to conventional heating. researchgate.net Instead of relying on slow conductive heating from an external source, microwaves directly heat the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. sphinxsai.com This can dramatically reduce reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity. sphinxsai.comukm.my

The following table presents comparative data from studies on similar reaction types, illustrating the advantages of microwave-assisted synthesis.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of N-alkylated benzotriazole (B28993) derivatives | Conventional (Reflux) | 3-5 hours | Good | nih.gov |

| Microwave Irradiation | 5-10 minutes | Good | nih.gov | |

| Synthesis of mono-thiourea derivatives | Conventional (Reflux) | 6 hours | 31-82 | ukm.my |

| Microwave Irradiation | 5 minutes | 82-89 | ukm.my | |

| Synthesis of selected heterocyclic molecules | Conventional | 2-15 hours | Lower | sphinxsai.com |

| Microwave Irradiation | 2-8 minutes | Higher (10-30% increase) | sphinxsai.com |

The data strongly suggests that applying microwave-assisted techniques to the synthesis of this compound could lead to a more energy-efficient process by significantly shortening the required heating duration.

Continuous Flow Processing

Continuous flow chemistry represents another significant advancement in process intensification. Instead of large batch reactors, reactions are carried out in a continuous stream through small-diameter tubes or microreactors. labmanager.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. labmanager.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, which is particularly beneficial for managing exothermic reactions and improving energy efficiency. epa.gov